molecular formula C11H16N2O B14438069 1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine CAS No. 77023-18-8

1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine

Cat. No.: B14438069
CAS No.: 77023-18-8
M. Wt: 192.26 g/mol
InChI Key: PXQGHIVMGHFNOO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the oxabicycloheptane ring system imparts unique chemical properties to the molecule, making it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine is unique due to the presence of both the oxabicycloheptane and imidazolidine rings, which impart distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

77023-18-8

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1,3-dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine

InChI

InChI=1S/C11H16N2O/c1-12-7-8-13(2)10(12)11-6-4-3-5-9(11)14-11/h3-6,9-10H,7-8H2,1-2H3

InChI Key

PXQGHIVMGHFNOO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1C23C=CC=CC2O3)C

Origin of Product

United States

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